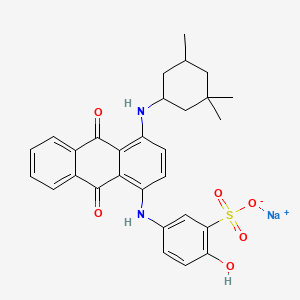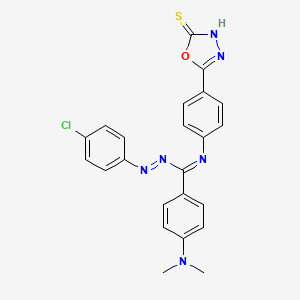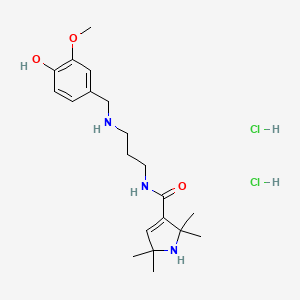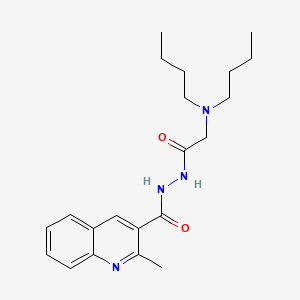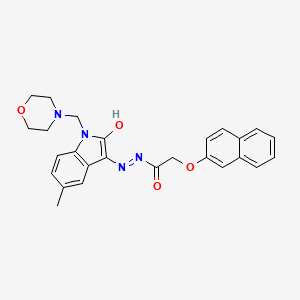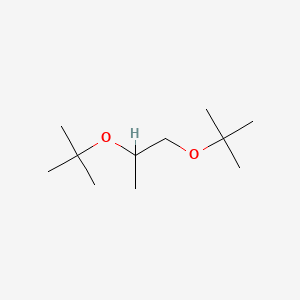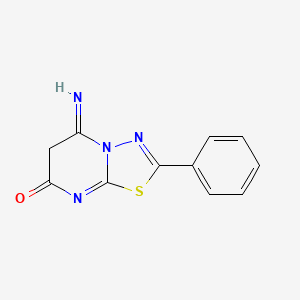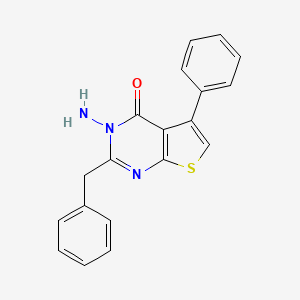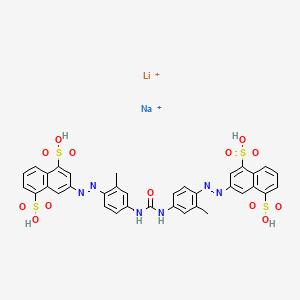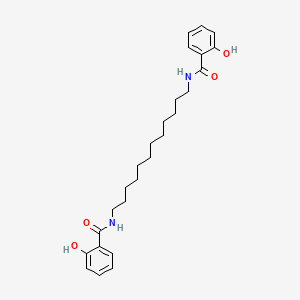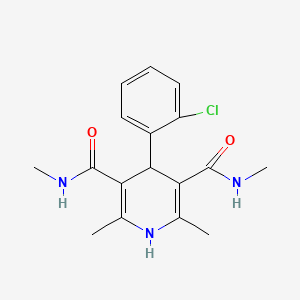
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N',2,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly in the field of medicinal chemistry . The unique structure of this compound, featuring a 1,4-dihydropyridine core with specific substitutions, makes it a subject of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- typically involves multi-component reactions. One common method includes the use of aldehydes, 1,3-dicarbonyl compounds, and ammonium acetate under specific conditions. For instance, a sealed Schlenk tube containing 0.5 mL of BMI·NTf2, 1.00 mmol of the aldehyde, 2.00 mmol of the 1,3-dicarbonyl compound, and 1.00 mmol of ammonium acetate is allowed to react at 90°C for 4 hours .
Industrial Production Methods
Industrial production methods for this compound often employ green synthetic methodologies to enhance efficiency and reduce environmental impact. Multi-component one-pot reactions are favored due to their simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Introduction of different substituents at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyridines and dihydropyridines, which have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a calcium channel blocker, anticancer agent, and neuroprotective agent.
Industry: Utilized in the development of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby exerting its effects on cardiovascular and neurological systems .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: A well-known class of compounds with diverse pharmaceutical applications.
Substituted Pyridines: Compounds with various substitutions on the pyridine ring, used in medicinal and industrial applications.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- lies in its specific substitutions, which confer unique biological and chemical properties.
Properties
CAS No. |
161771-93-3 |
|---|---|
Molecular Formula |
C17H20ClN3O2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-3-N,5-N,2,6-tetramethyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C17H20ClN3O2/c1-9-13(16(22)19-3)15(11-7-5-6-8-12(11)18)14(10(2)21-9)17(23)20-4/h5-8,15,21H,1-4H3,(H,19,22)(H,20,23) |
InChI Key |
JRGCIKRNIQEESC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC=CC=C2Cl)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


